molecular formula C5H5Br2N3O B1302998 4,5-dibromo-1H-pyrrole-2-carbohydrazide CAS No. 50371-65-8

4,5-dibromo-1H-pyrrole-2-carbohydrazide

Cat. No.: B1302998
CAS No.: 50371-65-8
M. Wt: 282.92 g/mol
InChI Key: XCTQDTHKSVMBDB-UHFFFAOYSA-N
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Description

4,5-dibromo-1H-pyrrole-2-carbohydrazide is an organic compound with the molecular formula C5H5Br2N3O and a molecular weight of 282.92. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.

Chemical Reactions Analysis

Types of Reactions

4,5-dibromo-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4,5-dibromo-1H-pyrrole-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,5-dibromo-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dibromo-1H-pyrrole-2-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carbohydrazide group, in particular, allows for unique interactions and reactions that are not observed in its analogs .

Properties

IUPAC Name

4,5-dibromo-1H-pyrrole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3O/c6-2-1-3(5(11)10-8)9-4(2)7/h1,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTQDTHKSVMBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376907
Record name 4,5-dibromo-1H-pyrrole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50371-65-8
Record name 4,5-dibromo-1H-pyrrole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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